

physical and chemical properties of 3-Hydroxy desloratadine-d4

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Compound of Interest

Compound Name: 3-Hydroxy desloratadine-d4

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An In-depth Technical Guide to 3-Hydroxy Desloratadine-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Hydroxy desloratadine-d4**, a deuterated analog of the active metabolite of Desloratadine. It is intended for researchers, scientists, and drug development professionals. This document details its properties, relevant biological pathways, and general experimental protocols where it is utilized as an internal standard.

Physical and Chemical Properties

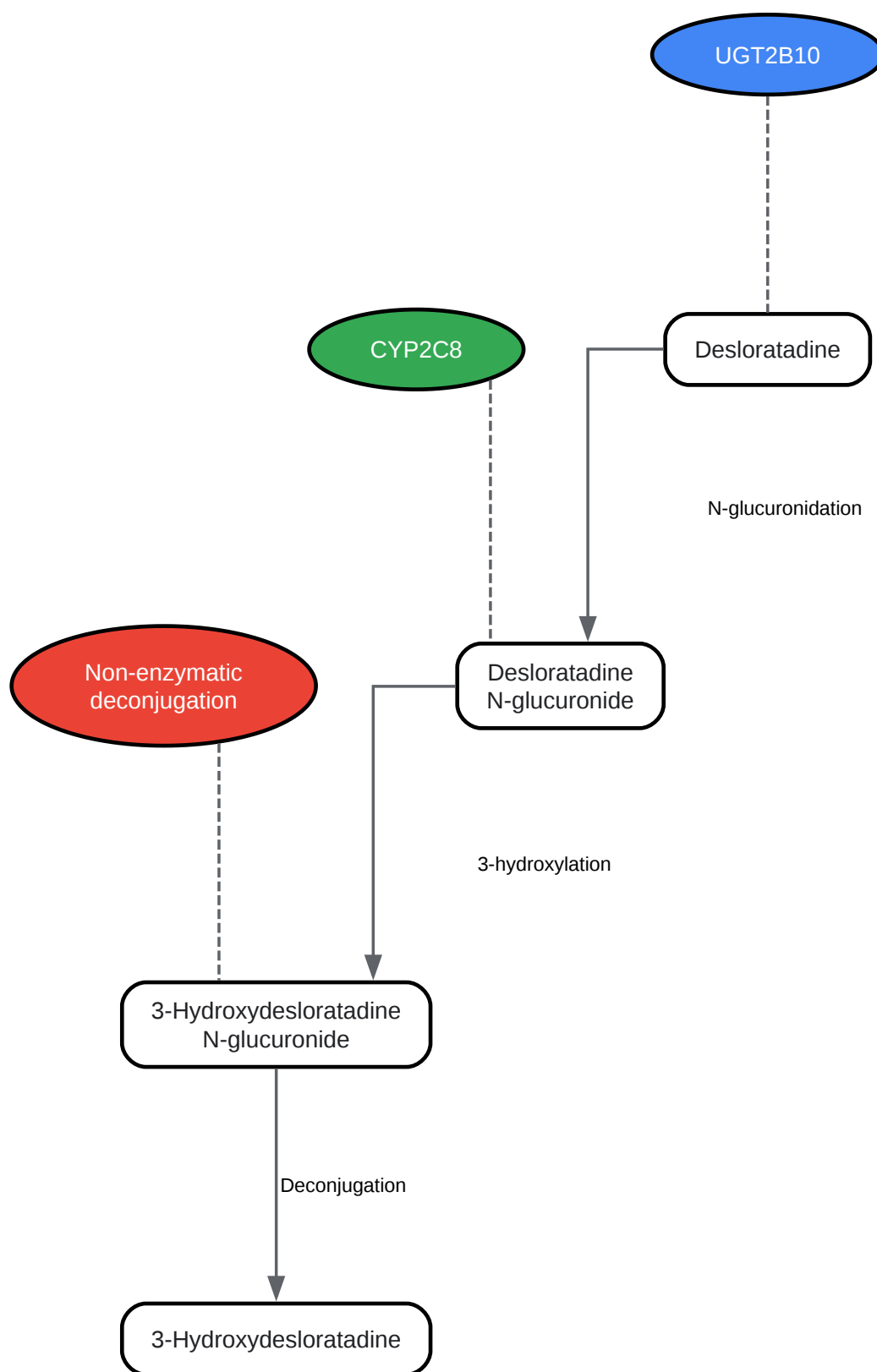
3-Hydroxy desloratadine-d4 is a stable, isotopically labeled form of 3-Hydroxy desloratadine. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.^{[1][2]}

Below is a summary of its key physical and chemical properties:

Property	Value	Reference(s)
Chemical Name	8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol	[2][5][6]
Synonyms	3-Hydroxy desloratadine-d4; Sch 45581-d4	[2]
Molecular Formula	C ₁₉ H ₁₅ D ₄ ClN ₂ O	[7][8][9]
Molecular Weight	330.84 g/mol	[7][8][9]
CAS Number	1246819-99-7	[5][8][9]
Appearance	Light yellow solid	[7]
Melting Point	>220 °C (decomposes)	[7]
Solubility	Soluble in Methanol, DMSO, and DMF.[7][10] Sparingly soluble in aqueous buffers.[10]	[7][10]
Storage Conditions	Store at -20°C for long-term storage.[8]	[8]
Chemical Purity	≥98%	[7][10]
Isotopic Purity	≥99% (typically)	[7]

Biological Context: Metabolism of Desloratadine

Desloratadine, a second-generation antihistamine, is the major active metabolite of loratadine. [3] It is further metabolized in the body, primarily to 3-Hydroxydesloratadine, which is also pharmacologically active.[11][12] This metabolic process is a two-step enzymatic conversion. Initially, Desloratadine undergoes N-glucuronidation by the enzyme UGT2B10. Subsequently, the resulting N-glucuronide is hydroxylated at the 3-position by CYP2C8 to form 3-Hydroxydesloratadine N-glucuronide, which is then non-enzymatically deconjugated to yield 3-Hydroxydesloratadine.[11]



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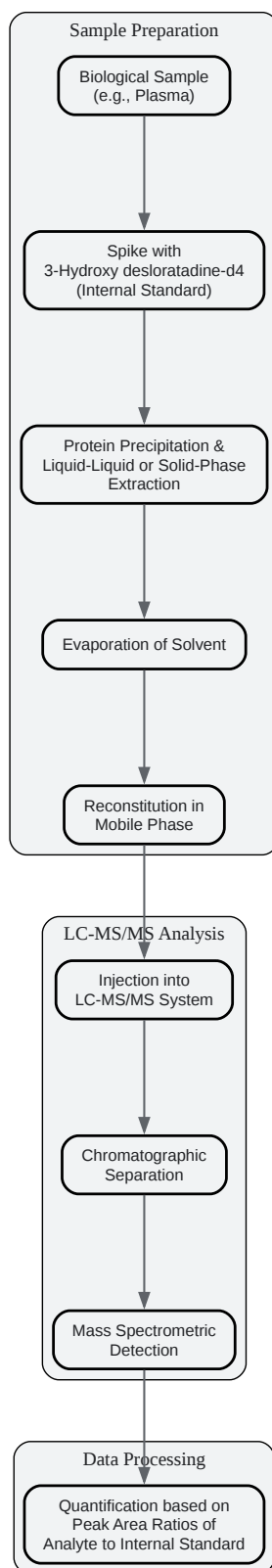
Metabolic Pathway of Desloratadine to 3-Hydroxydesloratadine.

Experimental Protocols

Due to its isotopic labeling, **3-Hydroxy desloratadine-d4** is an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices.[\[1\]](#)[\[2\]](#)

General Workflow for Quantification using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of 3-Hydroxydesloratadine in a biological sample, such as plasma, using **3-Hydroxy desloratadine-d4** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



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Bioanalytical Workflow for 3-Hydroxydesloratadine Quantification.

Methodology for Synthesis

While detailed, step-by-step proprietary synthesis methods are not publicly available, a general synthesis of 3-hydroxydesloratadine has been reported in the scientific literature. One such method involves a twelve-step synthesis starting from 3-methyl pyridine.[13] The final step in this reported synthesis is the deprotection of a methoxy group to yield the hydroxyl group of 3-hydroxydesloratadine.[13] The synthesis of the deuterated analog would involve the use of deuterated reagents at the appropriate steps to introduce the four deuterium atoms onto the piperidinylidene ring.

Note: The synthesis of **3-Hydroxy desloratadine-d4** should only be carried out by qualified personnel in a laboratory setting.

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